molecular formula C11H11NO2S B2712309 methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate CAS No. 2195937-03-0

methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B2712309
CAS No.: 2195937-03-0
M. Wt: 221.27
InChI Key: DQKJIMJZXVDVEN-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that features a unique combination of a cyclopropyl group and a thieno[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-c]pyrrole derivative with a cyclopropyl-containing reagent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)9-4-7-5-12(8-2-3-8)6-10(7)15-9/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKJIMJZXVDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN(C=C2S1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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